molecular formula C13H18N2 B3025777 N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine CAS No. 1080-95-1

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine

Cat. No. B3025777
CAS RN: 1080-95-1
M. Wt: 202.3 g/mol
InChI Key: NDGCOWDSLVNLGE-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine” is a chemical compound with the linear formula C13H14N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine” is represented by the linear formula C13H14N2O2 . More detailed structural information was not found in the search results.

Scientific Research Applications

Synthesis and Derivative Research

  • Synthesis of Derivatives : Research has demonstrated the synthesis of N,N-Dimethyltryptamine derivatives, including a process involving furanidine and p-cyanomethyl-phenylhydrazine, leading to various yield efficiencies (Li De-chen, 2002).
  • Efficient Synthesis Methods : Another study reported a highly efficient method to synthesize N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines, showcasing the process's simplicity and efficiency (Vasantha Mittapelli et al., 2009).

DNA Interaction and Biological Activities

  • DNA Binding and Nuclease Activity : Copper(II) complexes involving N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine were studied for DNA binding and nuclease activity, indicating good DNA binding propensity and minor structural changes in calf thymus DNA (Pankaj Kumar et al., 2012).
  • Antibacterial and Antifungal Activities : Schiff bases derived from tryptamine, including compounds related to N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine, showed significant antibacterial and antifungal activities, providing insights into potential therapeutic applications (B. Rajeswari et al., 2019).

Chemical and Material Sciences

  • Synthesis in Material Science : The synthesis and study of novel derivatives have applications in material sciences, such as creating new compounds with specific physical or chemical properties, useful in various industrial and scientific contexts (G. Boobalan et al., 2012).
  • Corrosion Inhibition Properties : Specific complexes involving N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine have been examined for their corrosion inhibition properties on mild steel, indicating potential applications in corrosion engineering (Mriganka Das et al., 2017).

Molecular Structural Studies

  • Molecular Structure Analysis : Studies on the crystal structures of compounds like N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine provide deep insights into molecular conformations and interactions, crucial for understanding their biological and chemical properties (K. Ravikumar et al., 2008).

properties

IUPAC Name

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-11(8-9-15(2)3)12-6-4-5-7-13(12)14-10/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGCOWDSLVNLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016967
Record name 2,N,N-Trimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine

CAS RN

1080-95-1
Record name 2-Methyl-N,N-dimethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,N,N-Trimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,N,N-Trimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,N,N-TRIMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P15UO6J3FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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